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Compound of Interest

Compound Name:
4-Oxo-4,5-dihydropyrazolo[1,5-

a]pyrazine-2-carboxylic acid

CAS No.: 2091705-21-2

Cat. No.: B1435100

Get Quote

The pyrazolo[1,5-a]pyrazin-4(5H)-one core is a privileged heterocyclic scaffold that has

garnered significant attention in medicinal chemistry and drug discovery. Its unique structural

and electronic properties make it a versatile building block for designing potent and selective

modulators of various biological targets. This guide provides a comprehensive overview of the

known mechanisms of action for this class of compounds, with a focus on their roles as protein

kinase inhibitors and neuromodulators. We will delve into the molecular interactions,

downstream signaling pathways, and the experimental methodologies used to elucidate these

mechanisms, offering valuable insights for researchers and drug development professionals.

Part 1: Mechanism of Action as Protein Kinase
Inhibitors
A predominant mechanism of action for many pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives is

the inhibition of protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular

signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2]
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Targeting Key Oncogenic Kinases
Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent

inhibitory activity against a range of protein kinases, including Epidermal Growth Factor

Receptor (EGFR), B-Raf, MEK, and Tropomyosin receptor kinases (Trks).[1][2][3][4] This

activity is often achieved through ATP-competitive inhibition, where the compound binds to the

ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[1]

[2][3]

Specifically for the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, studies have highlighted its

potential in targeting kinases implicated in cancer. For instance, certain derivatives have shown

significant antiproliferative effects in non-small cell lung cancer (NSCLC) cell lines, with

evidence pointing towards the modulation of the Phosphoinositide 3-kinase (PI3K) pathway.[5]

Downstream Signaling Consequences
By inhibiting key kinases, these compounds can effectively shut down aberrant signaling

cascades that drive cell proliferation, survival, and metastasis. For example, inhibition of

kinases in the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways can lead to cell cycle

arrest and apoptosis.
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Caption: Inhibition of Receptor Tyrosine Kinases and PI3K by Pyrazolo[1,5-a]pyrazin-4(5H)-

ones.

Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the potency and selectivity of these compounds are highly

dependent on the substituents on the pyrazolopyrazine core.[5][6] For example, a high

electron-density benzene ring on the pyrazole moiety and a low electron-density ring on the

pyrazine have been shown to enhance cytotoxic activity in lung cancer cells.[5]

Compound
ID

R1 Group R2 Group
Target
Kinase

IC50 (µM) Reference

Compound

27

High e-

density

benzene

Low e-

density ring

PI3K

(inferred)
8.19 [5]

Compound

28

High e-

density

benzene

Low e-

density ring

PI3K

(inferred)
7.01 [5]

Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a typical luminescence-based assay to determine the IC50 of a test

compound against a target kinase.

Reagents and Materials:

Recombinant human kinase

Kinase substrate peptide

ATP

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Test compound stock solution (in DMSO)
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Kinase-Glo® Luminescent Kinase Assay Kit

White, opaque 384-well plates

Plate reader with luminescence detection

Procedure:

1. Prepare serial dilutions of the test compound in DMSO.

2. Add 50 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well

plate.

3. Prepare a kinase/substrate mix in assay buffer and add 5 µL to each well.

4. Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

5. Incubate the plate at room temperature for 1 hour.

6. Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent

to each well.

7. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

8. Measure luminescence using a plate reader.

9. Calculate the percent inhibition for each compound concentration relative to the DMSO

control.

10. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Part 2: Mechanism of Action as Neuromodulators
Beyond kinase inhibition, pyrazolo[1,5-a]pyrazin-4(5H)-ones have emerged as potent

modulators of ionotropic glutamate receptors, specifically the N-methyl-D-aspartate receptors

(NMDARs).[7]
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Positive Allosteric Modulation of GluN2A-Containing
NMDARs
Certain derivatives have been identified as potent, brain-penetrant positive allosteric

modulators (PAMs) selective for NMDARs containing the GluN2A subunit.[7] NMDARs are

crucial for synaptic plasticity, learning, and memory.[7] PAMs do not activate the receptor

directly but enhance the receptor's response to the endogenous agonist, glutamate. This

mechanism offers a more subtle and potentially safer way to modulate receptor function

compared to direct agonists.

NMDA Receptor

Glutamate Binding Site Allosteric Site Ion Channel Increased Ca2+ InfluxEnhanced Opening
Glutamate Binds

Pyrazolo[1,5-a]pyrazin-4(5H)-one (PAM) Binds

Click to download full resolution via product page

Caption: Positive Allosteric Modulation of an NMDA Receptor.

Therapeutic Implications in Neuropsychiatric Disorders
The activation of GluN2A-containing NMDARs is a promising therapeutic strategy for

neuropsychiatric diseases such as schizophrenia and depression.[7] By enhancing NMDAR

function, these PAMs may help to restore normal synaptic function and alleviate symptoms

associated with these disorders.

Experimental Protocol: Electrophysiological Recording
of NMDAR Currents
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the

effect of a test compound on NMDAR-mediated currents in cultured neurons or heterologous

expression systems (e.g., HEK293 cells expressing GluN1/GluN2A).

Cell Preparation:
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Culture primary neurons or transfected HEK293 cells on glass coverslips.

Use cells 1-2 days after plating or transfection.

Recording Setup:

Inverted microscope with micromanipulators.

Patch-clamp amplifier and data acquisition system.

Perfusion system for solution exchange.

Solutions:

External solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, 0.01

glycine, pH 7.4. Include blockers of other channels (e.g., tetrodotoxin for Na+ channels,

picrotoxin for GABAA receptors).

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH

7.2.

Agonist solution: External solution containing NMDA and glycine.

Test compound solution: Agonist solution containing the desired concentration of the

pyrazolo[1,5-a]pyrazin-4(5H)-one derivative.

Procedure:

1. Place a coverslip with cells in the recording chamber and perfuse with external solution.

2. Establish a whole-cell patch-clamp configuration on a target cell.

3. Voltage-clamp the cell at a holding potential of -60 mV.

4. Apply the agonist solution for a short duration (e.g., 2 seconds) to elicit a baseline NMDAR

current.

5. After a washout period, co-apply the test compound solution with the agonist solution.
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6. Record the NMDAR current in the presence of the compound.

7. Calculate the potentiation as the percentage increase in current amplitude in the presence

of the compound compared to the baseline current.

Part 3: Anticancer Activity and Cellular Effects
Several studies have demonstrated the antiproliferative and cytotoxic effects of pyrazolo[1,5-

a]pyrazin-4(5H)-one derivatives against various cancer cell lines, particularly lung

adenocarcinoma.[5][6][8]

Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of these compounds is often associated with the induction of

programmed cell death (apoptosis) and arrest of the cell cycle, preventing cancer cells from

dividing.[9] For example, at a concentration of 160 µM, two derivatives were found to increase

the cell death rate to 50% in the A549 lung cancer cell line.[6]
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Caption: Workflow for evaluating the anticancer effects of Pyrazolo[1,5-a]pyrazin-4(5H)-ones.
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Experimental Protocol: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Reagents and Materials:

A549 human lung carcinoma cell line

Complete growth medium (e.g., DMEM with 10% FBS)

Test compound stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well cell culture plates

Microplate reader (570 nm)

Procedure:

1. Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24

hours.

2. Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO)

and a no-cell control (medium only).

3. Incubate for the desired treatment period (e.g., 48 or 72 hours).

4. Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

5. Remove the medium and add 100 µL of solubilization solution to each well to dissolve the

formazan crystals.

6. Read the absorbance at 570 nm using a microplate reader.
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7. Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold represents a highly promising framework for the

development of novel therapeutics. Its derivatives have demonstrated diverse mechanisms of

action, including the inhibition of key oncogenic protein kinases and the positive allosteric

modulation of NMDARs. This versatility underscores the potential to tailor compounds for

specific therapeutic applications, from oncology to neuroscience.

Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic

properties of these compounds through medicinal chemistry efforts. Further elucidation of their

molecular targets and downstream effects using advanced techniques such as

chemoproteomics and single-cell analysis will be crucial for advancing these promising

molecules toward clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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